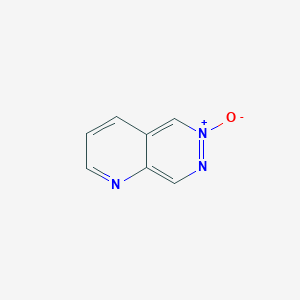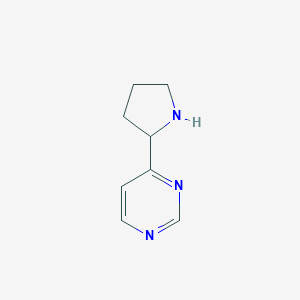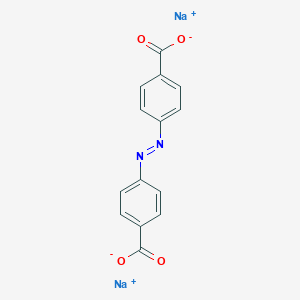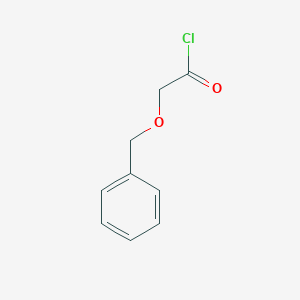
2-(苄氧基)乙酰氯
描述
2-(Benzyloxy)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Benzyloxy)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-内酰胺的制备
2-(苄氧基)乙酰氯通常用于β-内酰胺的不对称合成 . β-内酰胺是一类含有β-内酰胺环的化合物,β-内酰胺环是一个四元内酰胺环。它们在生产多种抗生素中很重要,包括青霉素和头孢菌素。
取代的2-氮杂环丁酮的构建
该化合物用于构建取代的2-氮杂环丁酮 . 2-氮杂环丁酮,也称为β-内酰胺,用作有机合成和药物中的构建单元。它们可以进一步加工成稠合的β-内酰胺。
氟喹诺酮类抗生素的合成
2-(苄氧基)乙酰氯用于制备(S)-3-(甲氨基)-3-(®-吡咯烷-3-基)丙腈 . 这是制备用于呼吸道感染的氟喹诺酮类抗生素的关键中间体。氟喹诺酮类是一种广谱抗生素,对革兰氏阴性和革兰氏阳性细菌都有效。
非对映异构体螺旋烯的制备
该化合物还用于制备非对映异构体螺旋烯 . 螺旋烯是一种有机化合物,其具有螺旋状扭曲的芳香环阵列。它们具有有趣的旋光特性,并用于有机电子学和光子学领域。
稠合的β-内酰胺的合成
安全和危害
2-(Benzyloxy)acetyl chloride is a hazardous substance. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended not to breathe dust/fume/gas/mist/vapors/spray. If swallowed, rinse mouth but do not induce vomiting .
Relevant Papers Unfortunately, the retrieved sources did not provide specific papers related to 2-(Benzyloxy)acetyl chloride .
作用机制
Target of Action
2-(Benzyloxy)acetyl chloride is primarily used as a reagent in the synthesis of various organic compounds
Mode of Action
The compound acts as an acylating agent, meaning it can donate an acyl group to another molecule in a chemical reaction . This is facilitated by the presence of the chloride atom, which is a good leaving group, making the compound highly reactive .
Biochemical Pathways
2-(Benzyloxy)acetyl chloride is used in the synthesis of various organic compounds, including β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell death .
Pharmacokinetics
It’s important to note that the compound is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity.
Result of Action
The primary result of the action of 2-(Benzyloxy)acetyl chloride is the formation of new compounds through acylation reactions . For example, it has been used in the synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics .
Action Environment
The efficacy and stability of 2-(Benzyloxy)acetyl chloride are highly dependent on the environment in which it is used. It reacts violently with water, liberating toxic gas . Therefore, it must be used in a dry, controlled environment. Additionally, it should be stored at low temperatures (2-8°C) to maintain its stability .
生化分析
Biochemical Properties
2-(Benzyloxy)acetyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the synthesis of β-lactams, where 2-(Benzyloxy)acetyl chloride acts as an acetylating agent . Additionally, it can react with nucleophiles, leading to the formation of various substituted 2-azetidinones . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 2-(Benzyloxy)acetyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . Furthermore, 2-(Benzyloxy)acetyl chloride has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-(Benzyloxy)acetyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-(Benzyloxy)acetyl chloride can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)acetyl chloride can change over time. The compound is known to be sensitive to moisture and can degrade when exposed to water . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that 2-(Benzyloxy)acetyl chloride can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)acetyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, 2-(Benzyloxy)acetyl chloride can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
2-(Benzyloxy)acetyl chloride is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and other cofactors to facilitate the transfer of acetyl groups . This interaction can influence metabolic flux and alter the levels of various metabolites. Additionally, the compound can be metabolized to form different products, which may have distinct biochemical properties and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(Benzyloxy)acetyl chloride within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-(Benzyloxy)acetyl chloride can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)acetyl chloride is essential for its function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications This localization allows 2-(Benzyloxy)acetyl chloride to interact with specific biomolecules and exert its effects on cellular processes
属性
IUPAC Name |
2-phenylmethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAUDWTBBNJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941641 | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-31-2 | |
| Record name | Acetyl chloride, (benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyloxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
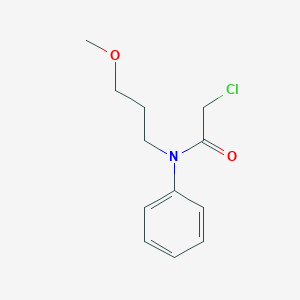
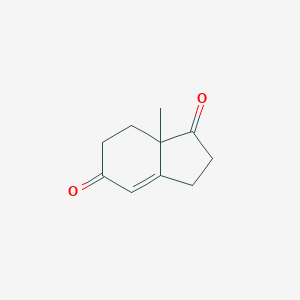
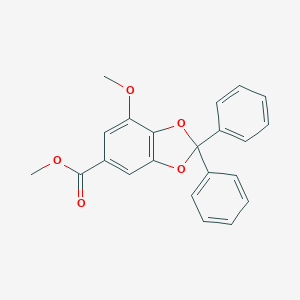

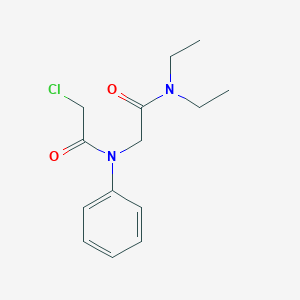
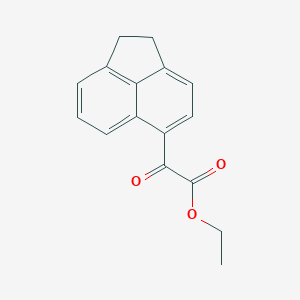
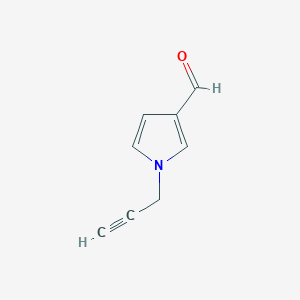
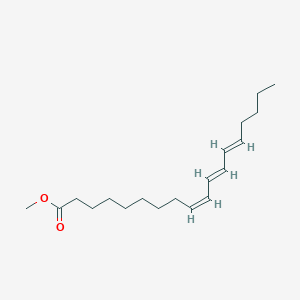
![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)
